molecular formula C5H10ClNO4S B13559304 3-(Methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylicacidhydrochloride

3-(Methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylicacidhydrochloride

Cat. No.: B13559304
M. Wt: 215.66 g/mol
InChI Key: YBYMZOKZPIKGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride is a synthetic organic compound with a unique structure that includes a thietane ring, a methylamino group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the thietane ring, followed by the introduction of the methylamino group and the carboxylic acid moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride include other thietane derivatives and compounds with similar functional groups, such as:

  • 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid
  • 3-(ethylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride
  • 3-(methylamino)-1,1-dioxo-1lambda6-thietane-2-carboxylic acid hydrochloride

Uniqueness

The uniqueness of 3-(methylamino)-1,1-dioxo-1lambda6-thietane-3-carboxylic acid hydrochloride lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different research applications and a valuable tool for the development of new chemical entities.

Properties

Molecular Formula

C5H10ClNO4S

Molecular Weight

215.66 g/mol

IUPAC Name

3-(methylamino)-1,1-dioxothietane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H9NO4S.ClH/c1-6-5(4(7)8)2-11(9,10)3-5;/h6H,2-3H2,1H3,(H,7,8);1H

InChI Key

YBYMZOKZPIKGJC-UHFFFAOYSA-N

Canonical SMILES

CNC1(CS(=O)(=O)C1)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.